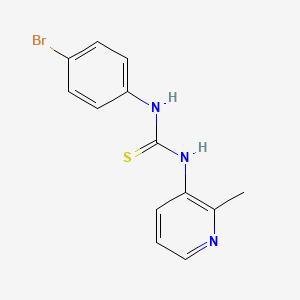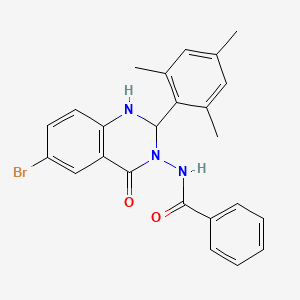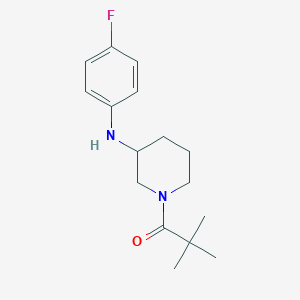
N-(4-bromophenyl)-N'-(2-methyl-3-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(2-methyl-3-pyridinyl)thiourea, commonly known as Br-MPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Br-MPT belongs to the class of thiourea derivatives and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Br-MPT is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in cell growth, survival, and metabolism. Br-MPT has been shown to inhibit the activity of enzymes such as tyrosine kinases and protein kinase C, which are involved in cancer cell proliferation. It also regulates the activity of transcription factors such as NF-κB and PPARγ, which play a crucial role in inflammation and glucose metabolism.
Biochemical and physiological effects:
Br-MPT has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Br-MPT has also been shown to regulate glucose metabolism and insulin secretion, which may be beneficial in the treatment of diabetes. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis, which may have potential therapeutic applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Br-MPT in lab experiments is its high purity and stability. It can be easily synthesized and purified to obtain a highly pure compound. Additionally, Br-MPT has been extensively studied for its biochemical and physiological effects, which makes it a valuable tool for scientific research. However, one of the limitations of using Br-MPT in lab experiments is its potential toxicity. It is important to use appropriate safety measures and to follow proper handling procedures to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the research of Br-MPT. One of the potential applications of Br-MPT is in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects, which may be beneficial in preventing or delaying the progression of these diseases. Additionally, Br-MPT may have potential applications in the treatment of other diseases such as cardiovascular diseases and inflammatory disorders. Further studies are required to fully understand the mechanism of action of Br-MPT and its potential therapeutic applications.
Conclusion:
In conclusion, Br-MPT is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its biochemical and physiological effects and has shown promising results in the treatment of various diseases. Further studies are required to fully understand the mechanism of action of Br-MPT and its potential therapeutic applications.
Synthesemethoden
The synthesis of Br-MPT involves the reaction of 4-bromobenzenamine and 2-methyl-3-pyridinethiol in the presence of a catalyst such as copper (II) chloride. The reaction proceeds via the formation of an intermediate, which is then converted into Br-MPT by the addition of hydrochloric acid. The purity of Br-MPT can be further improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Br-MPT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to possess anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Br-MPT has also been found to have antidiabetic effects by regulating glucose metabolism and insulin secretion. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylpyridin-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c1-9-12(3-2-8-15-9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICVMJZCDWOLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-cyclohexyl-2-piperazinyl]ethanol](/img/structure/B6014660.png)
![4-{[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B6014672.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6014678.png)
![N-(4-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6014689.png)

![1-({1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6014714.png)
![3-oxo-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}-1-indanecarboxamide](/img/structure/B6014715.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6014721.png)

![2-[acetyl(3-methylbutyl)amino]-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6014730.png)
![1-[3-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6014744.png)
![2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol](/img/structure/B6014752.png)


